molecular formula C25H19N3O2 B2504720 ethyl 1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate CAS No. 901043-87-6

ethyl 1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate

Cat. No.: B2504720
CAS No.: 901043-87-6
M. Wt: 393.446
InChI Key: OXNSJQDQTLPVLK-UHFFFAOYSA-N
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Description

Ethyl 1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate is a complex organic compound that belongs to the class of pyrazoloquinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate typically involves multi-step reactions. One common method includes the condensation of 1,3-diphenylpyrazole with quinoline derivatives under specific conditions. The reaction often requires the use of catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as Friedländer condensation and multicomponent reactions are often employed. These methods are scalable and can be adapted for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional functional groups, while substitution reactions can produce a variety of substituted pyrazoloquinolines .

Scientific Research Applications

Ethyl 1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate is unique due to its specific combination of the pyrazole and quinoline moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

ethyl 1,3-diphenylpyrazolo[4,3-c]quinoline-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N3O2/c1-2-30-25(29)18-13-14-22-20(15-18)24-21(16-26-22)23(17-9-5-3-6-10-17)27-28(24)19-11-7-4-8-12-19/h3-16H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXNSJQDQTLPVLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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